molecular formula C14H21N B13614357 2-(4-Propylphenyl)piperidine

2-(4-Propylphenyl)piperidine

Cat. No.: B13614357
M. Wt: 203.32 g/mol
InChI Key: NVVXISSLEOFQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2-(4-Propylphenyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and modification of the compound to achieve desired properties.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include primary amines, diols, and Grignard reagents . Conditions such as microwave irradiation and the use of Cp*Ir complexes are also employed to achieve efficient cyclocondensation and N-heterocyclization .

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in the pharmaceutical industry due to their biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperidine derivatives involves the regulation of several crucial signaling pathways. For example, piperidine acts as a potential clinical agent against cancers by regulating pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These pathways are essential for the establishment and progression of cancers, and their regulation by piperidine derivatives leads to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(4-Propylphenyl)piperidine include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Additionally, pyridine and dihydropyridine derivatives share structural similarities with piperidine compounds .

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the phenyl ring and the piperidine moiety contributes to its unique pharmacological activity and potential therapeutic applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(4-propylphenyl)piperidine

InChI

InChI=1S/C14H21N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h7-10,14-15H,2-6,11H2,1H3

InChI Key

NVVXISSLEOFQNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

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